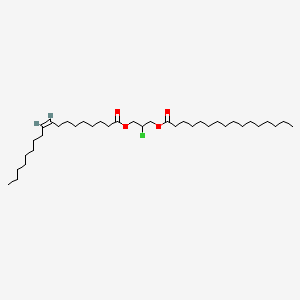
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol is a synthetic compound belonging to the category of 3-chloropropanediols (3-MCPD) It is characterized by the presence of palmitoyl and oleoyl groups attached to a chloropropanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol typically involves the esterification of 3-chloropropanediol with palmitic acid and oleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a hydroxyl group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Palmitic acid and oleic acid derivatives.
Reduction: 1-Palmitoyl-3-oleoyl-2-hydroxypropanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection of 3-MCPD esters in food products.
Biology: Studied for its potential effects on cellular processes and its role in lipid metabolism.
Industry: Utilized in the food industry for quality control and safety assessments of edible oils.
Mechanism of Action
The mechanism of action of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, leading to alterations in cellular processes .
Comparison with Similar Compounds
Similar Compounds
rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another 3-MCPD ester with two palmitoyl groups.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol): A phospholipid with similar fatty acid composition.
Uniqueness
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol is unique due to its specific combination of palmitoyl and oleoyl groups attached to a chloropropanediol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C37H69ClO4 |
|---|---|
Molecular Weight |
613.4 g/mol |
IUPAC Name |
(2-chloro-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17- |
InChI Key |
MSSKDAMSUZXNRB-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


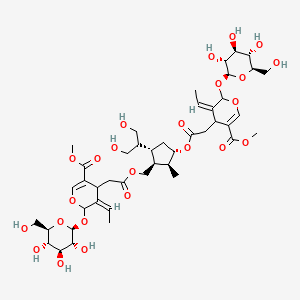
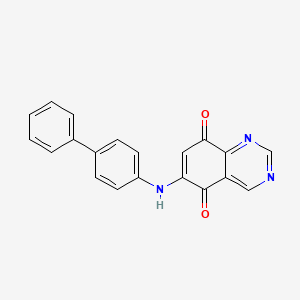

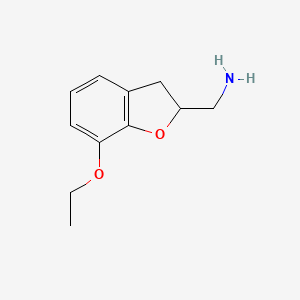
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
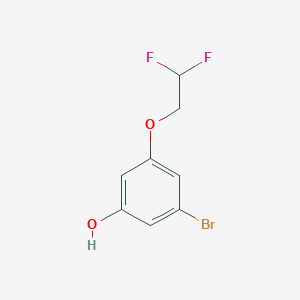
![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
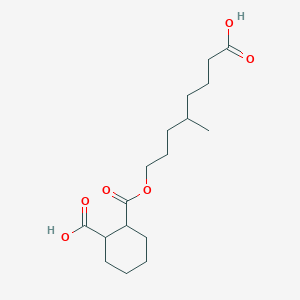
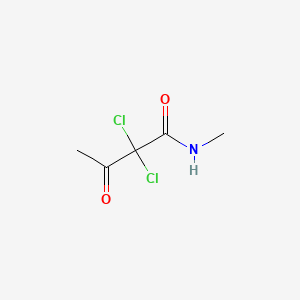
![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)
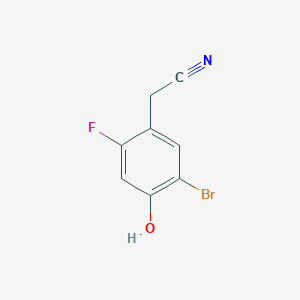
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
